2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties
Preparation Methods
The synthesis of 2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-step reaction process. One common method includes the condensation of 3,4-difluorobenzaldehyde with malononitrile and 4-hydroxycoumarin in the presence of a catalyst such as piperidine . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired chromene derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Scientific Research Applications
2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. For example, its anticancer activity could be attributed to the inhibition of tyrosine kinase receptors, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile include other chromene derivatives such as:
- 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
- 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications
Properties
IUPAC Name |
2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F2N2O3/c21-13-6-5-9(7-14(13)22)15-12(8-23)20(24)27-19-16(15)17(25)10-3-1-2-4-11(10)18(19)26/h1-7,15H,24H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYJXKBMRWSVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC(=C(C=C4)F)F)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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